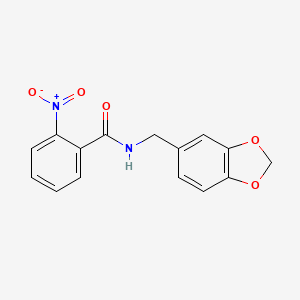

N-(1,3-benzodioxol-5-ylmethyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-nitrobenzamide is a compound of interest in various chemical and pharmaceutical fields. Its relevance stems from its structural complexity and potential biological activities, making it a subject of extensive research. The compound's synthesis, structural analysis, and properties provide insights into its potential uses and behaviors in different chemical contexts.

Synthesis Analysis

The synthesis of related nitrobenzamide compounds involves several steps, including nucleophilic substitution reactions, and often aims at targeting specific receptor sites for imaging purposes. For instance, compounds similar to this compound have been synthesized for potential use in PET imaging, demonstrating the compound's relevance in medical diagnostics and its synthetic versatility (Shiue et al., 1997).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives has been extensively studied using X-ray diffraction methods, revealing detailed information about their crystal structures and conformations. These analyses highlight the compounds' stereochemistry and regiochemistry, providing a foundation for understanding their chemical behavior and reactivity (Samimi, 2016).

Chemical Reactions and Properties

Nitrobenzamide compounds undergo various chemical reactions, including nucleophilic substitution and ring closure reactions. Their reactivity is influenced by the nitro group's position and the presence of other functional groups, leading to diverse chemical behaviors. These reactions are critical for the synthesis of more complex molecules and for modifying the compounds' physical and chemical properties (Raycroft et al., 2014).

Physical Properties Analysis

The physical properties of nitrobenzamide derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in various fields. These properties are determined by the compounds' molecular structures and influence their chemical stability, reactivity, and interactions with biological systems (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are integral to its functionality in chemical syntheses and potential pharmaceutical applications. Understanding these properties enables the design of novel compounds with improved performance and targeted biological activities (Wang et al., 2019).

Applications De Recherche Scientifique

Sigma Receptor Imaging in Cancer Diagnosis

A notable application of N-(1,3-benzodioxol-5-ylmethyl)-2-nitrobenzamide derivatives is in sigma receptor imaging, a technique used in the diagnosis of cancer. Sigma receptors are overexpressed in various cancer cells, including breast cancer and non-small cell lung cancer (NSCLC). For instance, a study utilized N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) to visualize primary breast tumors in vivo through preferential binding to sigma receptors. This approach demonstrated the potential of iodobenzamides in cancer diagnosis, highlighting the accumulation of benzamides in breast tumors and suggesting further exploration of their relationship with cell proliferation rates (Caveliers et al., 2002). Similarly, another study focused on sigma-receptor imaging using I123-N-(2-Diethyl aminoethyl) 4-Iodobenzamide (I123-IDAB) for patients with melanoma and NSCLC, indicating the feasibility of visualizing sigma receptors in vivo and the potential clinical applicability of this method in cancer diagnosis (Everaert et al., 1997).

Nitroreductase in Cancer Therapy

Another significant application of nitro-substituted benzamides is in the development of virus-directed enzyme prodrug therapy (VDEPT). A study described the use of a replication-deficient adenovirus encoding nitroreductase (CTL102) in patients with liver tumors. Nitroreductase activates prodrugs, such as CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), to cytotoxic agents at the tumor site. The study reported that direct intratumoral inoculation of CTL102 was well-tolerated, had minimal side effects, and resulted in dose-related increases in tumoral nitroreductase expression. This opens avenues for further research in using nitro-substituted benzamides for enzyme-prodrug therapy in cancer treatment (Palmer et al., 2004).

Vasodilator Therapy

Nitro-substituted benzamides, such as sodium nitroprusside, have been utilized in vasodilator therapy for managing conditions like chronic left ventricular failure and intraoperative management of phaeochromocytoma. These compounds act as potent vasodilators with rapid onset but short duration, effectively managing hypertensive episodes in specific clinical settings. For example, sodium nitroprusside's effectiveness, even in the presence of exceptionally high circulating concentrations of catecholamines, illustrates its utility in managing hypertension during surgery for pheochromocytoma (Daggett et al., 1978; Kovick et al., 1976).

Mécanisme D'action

Target of Action

Similar compounds have shown activity against various cancer cell lines

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-2-nitrobenzamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may have similar effects.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-15(11-3-1-2-4-12(11)17(19)20)16-8-10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJZRSQMOPOMRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4S*)-1-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5505907.png)

![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)

![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)

![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)

![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)

![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)